Pan-Mutant Binding Affinity vs. Covalent Inhibitors
KRAS inhibitor-9 demonstrates a distinct pan-mutant binding profile with experimentally determined binding free energies of -5.38 kcal/mol (G12D), -5.41 kcal/mol (G12C), and -3.97 kcal/mol (Q61H), corresponding to a moderate Kd of 92 μM [1]. This contrasts sharply with allele-specific covalent G12C inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849), which require the G12C cysteine residue for irreversible binding and exhibit minimal to no activity against G12D or Q61H mutants [2]. The ability of KRAS inhibitor-9 to engage multiple clinically relevant KRAS mutations via non-covalent interaction makes it mechanistically distinct from irreversible G12C-selective agents.
| Evidence Dimension | KRAS mutant protein binding affinity |
|---|---|
| Target Compound Data | Kd = 92 μM; ΔG = -5.38 kcal/mol (G12D), -5.41 kcal/mol (G12C), -3.97 kcal/mol (Q61H) |
| Comparator Or Baseline | Sotorasib/Adagrasib: active only against G12C mutant; negligible G12D/Q61H activity |
| Quantified Difference | Target compound binds G12D, G12C, Q61H; covalent G12C inhibitors bind only G12C |
| Conditions | In vitro protein binding assay (computational docking validated by experimental affinity measurement) |
Why This Matters
Procurement for studies involving G12D or Q61H mutant models cannot substitute covalent G12C inhibitors for KRAS inhibitor-9; the pan-mutant binding profile dictates experimental applicability.
- [1] Xie C, Li Y, Li LL, et al. Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells. Front Pharmacol. 2017;8:823. View Source
- [2] Canon J, Rex K, Saiki AY, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019;575(7781):217-223. View Source
